(S)-9-Hydroxy Risperidone-d4
CAS No.:
Cat. No.: VC16678789
Molecular Formula: C23H27FN4O3
Molecular Weight: 430.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H27FN4O3 |
|---|---|
| Molecular Weight | 430.5 g/mol |
| IUPAC Name | (9S)-9-hydroxy-2-methyl-3-[1,1,2,2-tetradeuterio-2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
| Standard InChI | InChI=1S/C23H27FN4O3/c1-14-17(23(30)28-9-2-3-19(29)22(28)25-14)8-12-27-10-6-15(7-11-27)21-18-5-4-16(24)13-20(18)31-26-21/h4-5,13,15,19,29H,2-3,6-12H2,1H3/t19-/m0/s1/i8D2,12D2 |
| Standard InChI Key | PMXMIIMHBWHSKN-QKWJXZDXSA-N |
| Isomeric SMILES | [2H]C([2H])(C1=C(N=C2[C@H](CCCN2C1=O)O)C)C([2H])([2H])N3CCC(CC3)C4=NOC5=C4C=CC(=C5)F |
| Canonical SMILES | CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
(S)-9-Hydroxy Risperidone-d4 (PubChem CID: 131708763) has the molecular formula C23H27FN4O3 with a molecular weight of 430.5 g/mol . The "d4" designation indicates the substitution of four hydrogen atoms with deuterium at specific positions: the ethyl group attached to the piperidine ring . The IUPAC name is:
(9S)-9-hydroxy-2-methyl-3-[1,1,2,2-tetradeuterio-2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one .
Stereochemistry and Isotopic Labeling
The (S)-configuration at the 9-hydroxy position is critical for its pharmacological activity, mirroring the stereoselective metabolism of risperidone by cytochrome P450 enzymes . Deuterium incorporation at the ethyl side chain ([2H4]) increases the molecular mass by 4 atomic mass units, enabling distinction from non-deuterated analogs during mass spectrometric analysis .
Spectral Data and Structural Confirmation
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SMILES: [2H]C([2H])(C1=C(N=C2C@HO)C)C([2H])([2H])N3CCC(CC3)C4=NOC5=C4C=CC(=C5)F .
X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the tetrahedral geometry around the deuterated carbons and the planar benzoxazole moiety .
Synthesis and Isotopic Incorporation
Synthetic Pathways
(S)-9-Hydroxy Risperidone-d4 is synthesized via catalytic deuteration of 9-hydroxyrisperidone using palladium-on-carbon (Pd/C) in deuterium oxide (D2O). The reaction selectively replaces hydrogens at the ethyl group’s methylene positions .
Purification and Characterization
Post-synthesis, the compound is purified via reversed-phase high-performance liquid chromatography (RP-HPLC) and characterized using LC-MS/MS. The isotopic purity exceeds 98%, as verified by comparing the [M+H]+ ion (m/z 431.2) with non-deuterated 9-hydroxyrisperidone (m/z 427.2) .
Analytical Methods for Quantification
LC-MS/MS Protocols
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method enables quantification of (S)-9-Hydroxy Risperidone-d4 in plasma with a lower limit of quantification (LLOQ) of 0.1 ng/mL . Key parameters include:
| Parameter | Value |
|---|---|
| Column | C18 (50 mm × 2.1 mm, 3.5 μm) |
| Mobile Phase | Acetonitrile:0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Positive Electrospray |
| Transition (MRM) | 431.2 → 191.1 |
Solid-phase extraction (SPE) at pH 6.0 achieves >85% recovery, while chromatographic separation resolves (S)-9-Hydroxy Risperidone-d4 from its 7-hydroxy metabolite .
Enantioselective Analysis
Normal-phase LC-MS/MS separates (S)- and (R)-enantiomers using a chiral cellulose column (Chiralpak IC). The (S)-enantiomer elutes at 4.2 min, whereas the (R)-enantiomer elutes at 5.8 min, allowing precise stereochemical quantification .
Pharmacological Role and Metabolism
Active Metabolite of Risperidone
(S)-9-Hydroxy Risperidone-d4 mirrors the activity of its non-deuterated counterpart, acting as a potent antagonist at dopamine D2 and serotonin 5-HT2A receptors. Its binding affinity (Ki = 3.1 nM for D2) contributes to the therapeutic effects of risperidone in schizophrenia and bipolar disorder .
CYP-Mediated Metabolism
Risperidone is metabolized primarily by CYP2D6 to (S)-9-hydroxyrisperidone, with CYP3A4 contributing to minor pathways. Genetic polymorphisms in CYP2D6 result in 20-fold variability in plasma concentrations between poor (PM) and extensive metabolizers (EM) .
| Metabolic Phenotype | Risperidone Half-Life (h) | 9-Hydroxyrisperidone Half-Life (h) |
|---|---|---|
| Poor Metabolizer | 19 | 24 |
| Extensive Metabolizer | 3 | 20 |
Applications in Research and Clinical Practice
Pharmacokinetic Studies
As an internal standard, (S)-9-Hydroxy Risperidone-d4 corrects for variability in sample preparation and ionization efficiency. It has been employed in pediatric studies to assess dose-exposure relationships in pervasive developmental disorders .
Forensic Toxicology
The deuterated analog distinguishes exogenous 9-hydroxyrisperidone from endogenous compounds in postmortem analyses, aiding in overdose investigations .
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